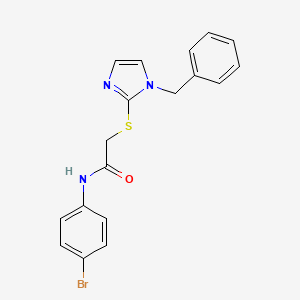

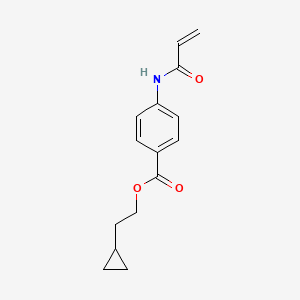

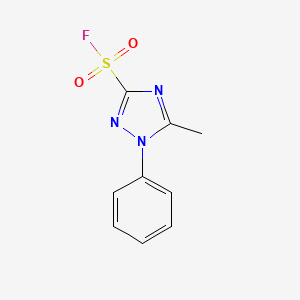

![molecular formula C20H21FN4O B2884335 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 887216-35-5](/img/structure/B2884335.png)

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, a piperidine, and an acetamide group. The benzimidazole group is a type of heterocyclic aromatic organic compound that is also a part of many important biomolecules, such as vitamins and nucleic acids . The piperidine ring is a common feature in many pharmaceuticals and alkaloids. The acetamide group is a functional group that consists of an acetyl group single-bonded to a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors under suitable conditions . For example, benzimidazoles can be synthesized from o-phenylenediamine and a carboxylic acid derivative in the presence of a condensing agent . The piperidine ring can be formed via several methods, including the reduction of pyridine or the cyclization of a suitable amine precursor .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole, piperidine, and acetamide functional groups. The benzimidazole group would contribute to the aromaticity of the molecule, while the piperidine ring would introduce a cyclic structure. The acetamide group would likely participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzimidazole group might undergo electrophilic substitution reactions, while the piperidine ring might be involved in reactions typical for secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzimidazole group might increase the compound’s stability and resistance to oxidation. The piperidine ring might influence the compound’s basicity .Applications De Recherche Scientifique

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

K. Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) named K-604, which exhibits significant selectivity for human ACAT-1 over ACAT-2. The study highlights the potential therapeutic applications of ACAT inhibitors in treating diseases involving ACAT-1 overexpression, such as cardiovascular diseases and certain neurodegenerative disorders (Shibuya et al., 2018).

Antimicrobial Activity

Research by B. Sathe et al. (2011) on fluorinated benzothiazolo imidazole compounds, including structures similar to 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide, demonstrated promising antimicrobial activity. This study supports the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Sathe et al., 2011).

Phosphoinositide 3-Kinase/mTOR Dual Inhibition

A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors investigated various 6,5-heterocycles, including compounds with a similar structure to the chemical of interest. These compounds showed potential in improving metabolic stability and efficacy in vitro and in vivo, suggesting their applicability in cancer therapy (Stec et al., 2011).

Peripheral Benzodiazepine Receptor Imaging

C. Fookes et al. (2008) synthesized compounds, including 2-(6-chloro-2-phenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-diethylacetamides, with high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, related in structure and function, offer valuable insights into developing imaging agents for neurodegenerative disorders through positron emission tomography (PET) or single-photon emission computed tomography (SPECT) (Fookes et al., 2008).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as bilastine , are known to act as H1-antihistamines . These compounds primarily target the histamine H1 receptor, which plays a crucial role in allergic reactions .

Mode of Action

As a potential H1-antihistamine, this compound would likely bind to the histamine H1 receptor, preventing histamine from binding and exerting its effects . This action would inhibit the allergic response, reducing symptoms such as inflammation, itching, and mucus production .

Biochemical Pathways

The compound’s interaction with the histamine H1 receptor would affect the biochemical pathways associated with allergic reactions . By blocking the action of histamine, it would inhibit the activation of these pathways, preventing the downstream effects that lead to allergic symptoms .

Pharmacokinetics

Similar compounds like bilastine are known to be well-absorbed and widely distributed in the body . They are also metabolized and excreted, which can impact their bioavailability .

Propriétés

IUPAC Name |

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O/c21-15-5-7-16(8-6-15)22-19(26)13-25-11-9-14(10-12-25)20-23-17-3-1-2-4-18(17)24-20/h1-8,14H,9-13H2,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIRPXAUYDNQCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

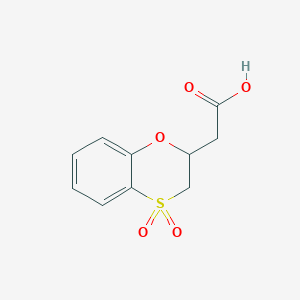

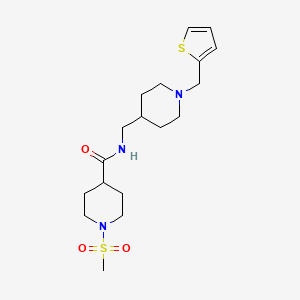

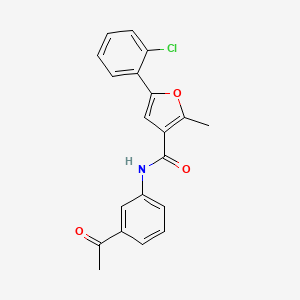

![(Z)-3-(phenylsulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2884255.png)

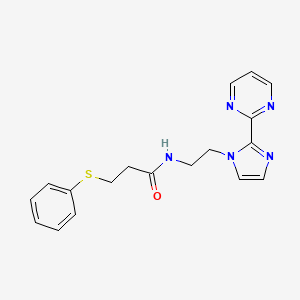

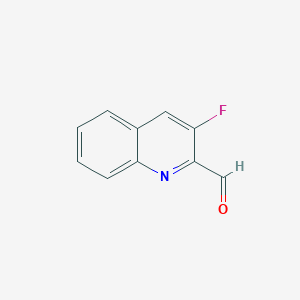

![ethyl 2-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2884264.png)

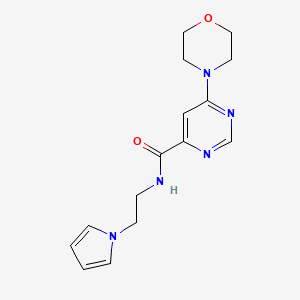

![6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2884265.png)